Cas no 2229317-97-7 (1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol)

1-(5-Bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both bromo and methoxy substituents on the pyridine ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The fluorine atom on the ethanol moiety introduces steric and electronic effects that can influence binding affinity and metabolic stability in drug development. This compound’s well-defined structure and high purity make it suitable for precise applications in medicinal chemistry, particularly in the design of bioactive molecules. Its stability under standard conditions ensures reliable handling and storage.
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol structure
2229317-97-7 structure
Product name:1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
CAS No:2229317-97-7
MF:C8H9BrFNO2
Molecular Weight:250.064965009689
CID:6181557
PubChem ID:165707838

1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
    • 2229317-97-7
    • EN300-1917705
    • インチ: 1S/C8H9BrFNO2/c1-13-8-6(7(12)3-10)2-5(9)4-11-8/h2,4,7,12H,3H2,1H3
    • InChIKey: LFYYEPBPCQDIHY-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C(CF)O)OC

計算された属性

  • 精确分子量: 248.98007g/mol
  • 同位素质量: 248.98007g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 161
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • XLogP3: 1.3

1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1917705-10.0g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
10g
$5897.0 2023-05-31
Enamine
EN300-1917705-0.1g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
0.1g
$1207.0 2023-09-17
Enamine
EN300-1917705-5.0g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
5g
$3977.0 2023-05-31
Enamine
EN300-1917705-5g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
5g
$3977.0 2023-09-17
Enamine
EN300-1917705-0.25g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
0.25g
$1262.0 2023-09-17
Enamine
EN300-1917705-1.0g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
1g
$1371.0 2023-05-31
Enamine
EN300-1917705-1g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
1g
$1371.0 2023-09-17
Enamine
EN300-1917705-10g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
10g
$5897.0 2023-09-17
Enamine
EN300-1917705-0.05g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
0.05g
$1152.0 2023-09-17
Enamine
EN300-1917705-2.5g
1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol
2229317-97-7
2.5g
$2688.0 2023-09-17

1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol 関連文献

1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-olに関する追加情報

Research Brief on 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol (CAS: 2229317-97-7)

In recent years, the compound 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol (CAS: 2229317-97-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and fluoroethanol moieties, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of both bromine and fluorine atoms in its structure enhances its reactivity, making it a valuable building block for drug discovery and development.

Recent studies have focused on the synthetic pathways and applications of 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, highlighting its scalability and high yield under mild reaction conditions. The study emphasized the compound's role in the development of kinase inhibitors, particularly those targeting oncogenic pathways. Additionally, the fluorine atom's introduction was noted to improve the metabolic stability and bioavailability of the resulting drug candidates.

Further investigations into the biological activity of derivatives of 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol have revealed its potential in addressing unmet medical needs. For instance, a preclinical study demonstrated that analogs of this compound exhibited potent inhibitory effects against specific cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that the compound could serve as a cornerstone for the design of next-generation anticancer therapies.

The pharmacological profile of 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol has also been explored in the context of central nervous system (CNS) disorders. A recent patent application disclosed its utility in the synthesis of neuroprotective agents, with preliminary data indicating favorable blood-brain barrier penetration. This opens new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Despite these advancements, challenges remain in the clinical translation of compounds derived from 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol. Issues such as off-target effects and potential toxicity require further investigation. Ongoing research aims to address these concerns through structure-activity relationship (SAR) studies and advanced in vivo models.

In conclusion, 1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol (CAS: 2229317-97-7) represents a versatile and promising scaffold in medicinal chemistry. Its applications span oncology, CNS disorders, and beyond, underscoring its importance in contemporary drug discovery. Future research should focus on optimizing its derivatives for clinical use while mitigating any associated risks.

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